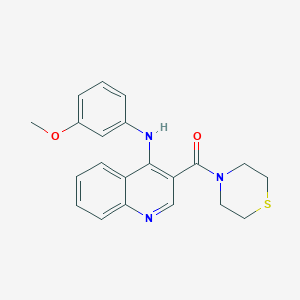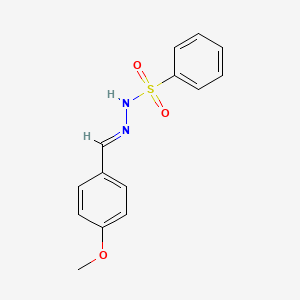
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is a chemical compound with the linear formula C14H14N2O3S . It has a molecular weight of 290.343 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N’-(4-Methoxybenzylidene)benzenesulfonohydrazide has been reported in the literature . The compound was synthesized and characterized using various spectroscopic methods, including IR, Raman, 1H, and 13C NMR .Molecular Structure Analysis
The molecular structure of N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is represented by the linear formula C14H14N2O3S . The potential energy surfaces (PES) of the molecule were obtained by varying the degree of torsional freedom from 0° to 360° in 4° increments .Applications De Recherche Scientifique
Synthesis and Characterization
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide has been synthesized and thoroughly characterized. Detailed analysis includes elemental analysis, IR, Raman, 1H, and 13C NMR spectral data. Conformers of the molecule were optimized using density functional theory (DFT), highlighting its structural aspects. Vibrational spectra were measured in the solid phase IR, providing insights into the molecular structure and charge distribution (Aydin & Aslan, 2021).
Sensor Development
This compound has been utilized in the development of sensor probes. It was used to create a selective sensor for gallium (Ga3+) ions, involving deposition onto a glassy carbon electrode. This sensor demonstrated high sensitivity and reasonable results in biological and environmental samples (Hussain et al., 2018).
Biological Activity
Schiff base compounds, including derivatives of this compound, have been studied for their biological activities. These activities range from antibacterial, antifungal, to antioxidant and cytotoxic effects. Additionally, these compounds show potential in interacting with DNA, suggesting their applicability in biologically relevant fields (Sirajuddin et al., 2013).
Photodynamic Therapy Application
The compound has been investigated for its potential in photodynamic therapy for cancer treatment. Its derivatives have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, which are crucial for Type II mechanisms in cancer therapy (Pişkin et al., 2020).
Corrosion Inhibition
This compound derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application is significant in industrial processes where corrosion prevention is critical (Singh & Quraishi, 2016).
Safety and Hazards
Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity . More detailed safety and hazard information would typically be available in the product’s Material Safety Data Sheet (MSDS).
Propriétés
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-13-9-7-12(8-10-13)11-15-16-20(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUAEWHFTPLOTQ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
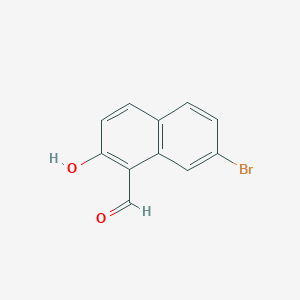

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)
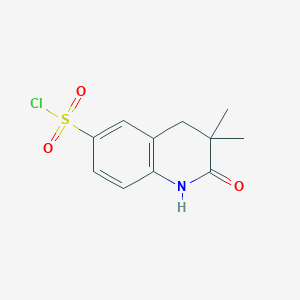
![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781692.png)
![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)
![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781697.png)
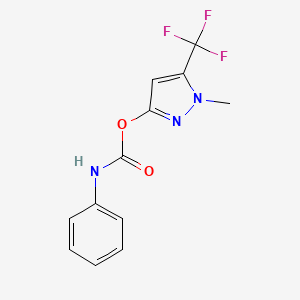


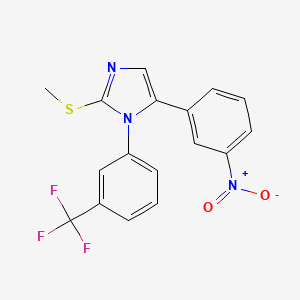
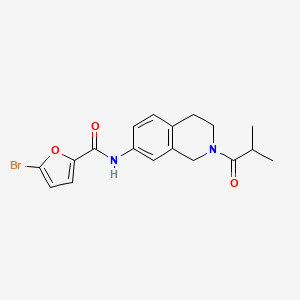
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2781707.png)
